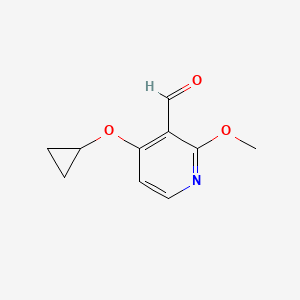
4-Cyclopropoxy-2-methoxynicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-methoxynicotinaldehyde is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . It is an aldehyde derivative of nicotinic acid, featuring a cyclopropoxy group and a methoxy group attached to the nicotinaldehyde core. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of 4-Cyclopropoxy-2-methoxynicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid or its derivatives.
Methoxylation: The methoxy group is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate.
Aldehyde Formation: The final step involves the formation of the aldehyde group, which can be achieved through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Chemical Reactions Analysis
4-Cyclopropoxy-2-methoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and cyclopropoxy groups can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropoxy-2-methoxynicotinaldehyde has several scientific research applications:
Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers investigate its potential as a pharmacophore for developing new drugs, particularly those targeting nicotinic receptors.
Biological Studies: It is used in studies exploring the biological activity of nicotinic acid derivatives.
Industrial Applications: Although limited, it may be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-methoxynicotinaldehyde involves its interaction with molecular targets such as nicotinic receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The cyclopropoxy and methoxy groups may enhance the compound’s binding affinity and specificity for certain receptors.
Comparison with Similar Compounds
4-Cyclopropoxy-2-methoxynicotinaldehyde can be compared with other nicotinic acid derivatives, such as:
4-Cyclopropoxy-2-methylpyridine: Similar in structure but lacks the aldehyde group.
2-Methoxy-4-methylpyridine: Similar in structure but lacks the cyclopropoxy group.
Nicotinaldehyde: Lacks both the cyclopropoxy and methoxy groups.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H11NO3/c1-13-10-8(6-12)9(4-5-11-10)14-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
SCDULOGGIVHGLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B14810656.png)
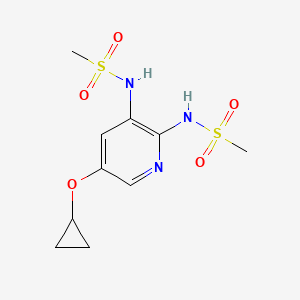


![6-fluoro-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B14810677.png)
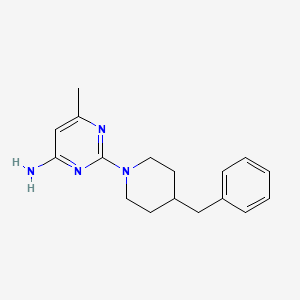
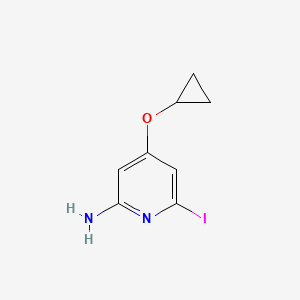
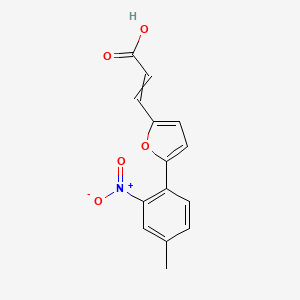



![1-{4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.0(3),]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one](/img/structure/B14810740.png)
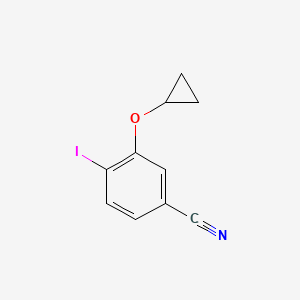
![4-nitro-N'-[(2E)-4-phenylbutan-2-ylidene]benzohydrazide](/img/structure/B14810749.png)
